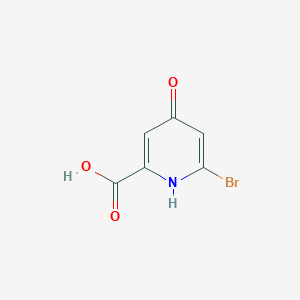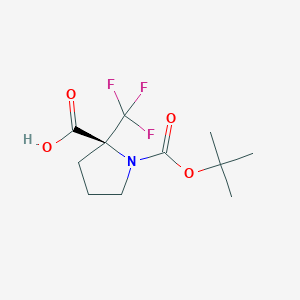
6-Bromo-4-hydroxypicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-hydroxypicolinic acid is a chemical compound with the CAS Number: 1393567-38-8 . It has a molecular weight of 218.01 and its linear formula is C6H4BrNO3 . The compound is white to yellow in solid form .
Synthesis Analysis
The synthesis of 6-Hydroxypicolinic acid, a related compound, is prepared by the reaction of 2-Bromo-6-hydroxypyridine and Carbon Dioxide . The specific synthesis steps involve adding a 2 M solution of -PrMgCl in THF (2.2 mL,4.4 mmol, 1.0 equiv.) to a solution of 2-bromo-6-hydroxypyridine (0.76 g, 4.4 mmol,1.0 equiv.) in dry THF (20 mL) at 0 C during 5 min .Molecular Structure Analysis
The Inchi Code for 6-Bromo-4-hydroxypicolinic acid is 1S/C6H4BrNO3/c7-5-2-3 (9)1-4 (8-5)6 (10)11/h1-2H, (H,8,9) (H,10,11) . This indicates the presence of bromine, nitrogen, oxygen, and hydrogen atoms in the compound.Physical And Chemical Properties Analysis
6-Bromo-4-hydroxypicolinic acid is a white to yellow solid . It has a molecular weight of 218.01 and its linear formula is C6H4BrNO3 .科学的研究の応用
Synthesis and Structure of Complexes
6-Bromo-4-hydroxypicolinic acid and its derivatives have been utilized in the synthesis and structural analysis of various metal complexes. For instance, studies on cobalt(II) complexes with hydroxyl derivatives of pyridinecarboxylic acids have provided insights into the conformation of ligands in the solid state, revealing the keto tautomeric form of these compounds in solid state and their N,O-chelating mode (Kukovec, Popović, Pavlović, & Linarić, 2008). Similarly, the substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds has been explored using density functional theory, indicating preferences in zwitterionic forms and complexation behaviors with metals (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Photolabile Protecting Groups
The application of brominated derivatives in the development of photolabile protecting groups for carboxylic acids showcases the potential of 6-bromo-4-hydroxypicolinic acid in creating sensitive caging compounds for biological messengers. These derivatives exhibit enhanced solubility, low fluorescence, and high sensitivity to multiphoton-induced photolysis, making them suitable for in vivo use (Fedoryak & Dore, 2002).
Catalysis and Ligand Behavior
In catalysis, 6-hydroxypicolinamide ligands, closely related to 6-bromo-4-hydroxypicolinic acid, have been found effective in copper-catalyzed couplings of heteroaryl bromides and chlorides with primary amines. This demonstrates the utility of such derivatives in facilitating selective C–N coupling reactions, highlighting their role in enhancing chemoselectivity and reaction rates (Bernhardson, Widlicka, & Singer, 2019).
Biodegradation Studies
The biodegradation of picolinic acid by Rhodococcus sp. PA18, leading to the formation of 6-hydroxypicolinic acid, a major metabolite, underscores the environmental relevance of such compounds. This study illustrates the potential of specific bacterial strains in the bioremediation of environments polluted with picolinic acid and possibly its brominated derivatives (Zhang, Ji, Xu, Wang, Shen, He, Qiu, & Chen, 2019).
Antioxidant Properties
Although not directly related to 6-bromo-4-hydroxypicolinic acid, the study of bromophenols from marine red algae for antioxidant activity provides a context for exploring the antioxidant potential of brominated aromatic compounds. Such investigations could pave the way for assessing the antioxidant capacities of 6-bromo-4-hydroxypicolinic acid and its derivatives (Li, Li, Gloer, & Wang, 2011).
将来の方向性
Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of 6-Bromo-4-hydroxypicolinic acid and related compounds.
作用機序
Target of Action
The primary target of 6-Bromo-4-hydroxypicolinic acid is the C-H bonds in organic compounds . It acts as a cooperating ligand in the C-H activation of arenes .
Mode of Action
6-Bromo-4-hydroxypicolinic acid, when deprotonated, behaves as a chelating ligand . It bears a pyridone moiety that can assist the C-H cleavage in a similar way as other successful ligands . The compound forms palladium complexes, which upon decomposition in the presence of an arene, leads to the C-H activation of the arene .
Biochemical Pathways
The compound is involved in the biochemical pathway of C-H bond activation . This process is facilitated by metal-ligand cooperation, which is a strategy used to facilitate the cleavage of crucial bonds in catalytic transformations .
Pharmacokinetics
Its molecular weight of 21801 suggests that it may have suitable properties for absorption and distribution
Result of Action
The result of the action of 6-Bromo-4-hydroxypicolinic acid is the activation of C-H bonds in organic compounds . This leads to the formation of new compounds, such as C6F5-arene coupling products .
Action Environment
The action of 6-Bromo-4-hydroxypicolinic acid is influenced by the presence of a base . The compound needs to be deprotonated to act as a chelating ligand . Therefore, the pH of the environment could potentially influence its action.
特性
IUPAC Name |
6-bromo-4-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-2-3(9)1-4(8-5)6(10)11/h1-2H,(H,8,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADIWCJXWHLLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxypicolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid](/img/structure/B6337960.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridin-3-one](/img/structure/B6337981.png)







